![molecular formula C25H18ClF3N2O2S B2933375 3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline CAS No. 1351834-02-0](/img/structure/B2933375.png)
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline
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Description
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline is a useful research compound. Its molecular formula is C25H18ClF3N2O2S and its molecular weight is 502.94. The purity is usually 95%.
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Biological Activity
The compound 3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline is a novel quinoline derivative that has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H18ClF3N2O2S, with a molecular weight of 502.94 g/mol. The structure features a quinoline core substituted with a sulfonyl group and fluorinated aromatic rings, which are critical for its biological activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C25H18ClF3N2O2S |
Molecular Weight | 502.94 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The compound exhibits significant biological activity through multiple mechanisms, primarily as an inhibitor of specific enzymes and receptors involved in various physiological processes.
Enzyme Inhibition
Recent studies have demonstrated that this compound effectively inhibits the enzyme AbTYR (tyrosinase) , which plays a crucial role in melanin biosynthesis. The inhibition is quantified by IC50 values, with lower values indicating higher potency.
Table 2: Inhibition Data for AbTYR
Compound | IC50 (μM) |
---|---|
This compound | 5.32 |
Kojic Acid (Reference) | 10.00 |
Other Analogues | Varies (2.96 - 10.65) |
The data indicates that the compound is more potent than several other analogues, suggesting that structural modifications enhance its inhibitory effects.
Antimicrobial Activity
In addition to its enzyme inhibition properties, the compound has been tested for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against certain strains of bacteria and fungi, although further studies are needed to confirm these findings.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli . The results showed a minimum inhibitory concentration (MIC) of 12 μg/mL for S. aureus, indicating promising potential as an antimicrobial agent.
Case Study 2: Melanin Synthesis Inhibition
Another investigation focused on the compound's effect on melanin synthesis in human melanoma cells. The study revealed that treatment with the compound led to a significant reduction in melanin production, supporting its potential application in skin depigmentation therapies.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O2S/c26-20-13-18(7-9-21(20)29)34(32,33)24-14-30-22-12-17(28)6-8-19(22)25(24)31-10-2-5-23(31)15-3-1-4-16(27)11-15/h1,3-4,6-9,11-14,23H,2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJHHKMHIRIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C3C=CC(=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)F)Cl)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.